6-cyclobutyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine
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Overview
Description
6-cyclobutyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine core substituted with a cyclobutyl group and a triazole-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclobutyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) (CuAAC) under mild conditions.
Pyrimidine Core Construction: The pyrimidine core is usually constructed through a series of condensation reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.
Final Coupling: The triazole-pyridine moiety is then coupled with the pyrimidine core through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentrations are adjusted to maximize efficiency.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Automation and Scaling: Automated reactors and continuous flow systems may be used to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the triazole moiety, potentially yielding dihydropyrimidine or dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Bases like sodium hydride (NaH) and potassium carbonate (K₂CO₃) are often employed to facilitate nucleophilic substitution.
Major Products
Oxidation Products: Cyclobutanone derivatives.
Reduction Products: Dihydropyrimidine and dihydrotriazole derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound is of particular interest in medicinal chemistry for its potential therapeutic applications. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-cyclobutyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-cyclobutyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.
6-cyclobutyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-5-yl]methyl}pyrimidin-4-amine: Similar structure but with a triazol-5-yl group instead of triazol-4-yl.
Uniqueness
The uniqueness of 6-cyclobutyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-cyclobutyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7/c1-2-12(3-1)15-8-16(20-11-19-15)18-9-13-10-23(22-21-13)14-4-6-17-7-5-14/h4-8,10-12H,1-3,9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAPOMWKJKQXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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